molecular formula C5H12ClNO3 B555780 (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 79617-27-9

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

カタログ番号: B555780
CAS番号: 79617-27-9
分子量: 169.61 g/mol
InChIキー: OZSJLLVVZFTDEY-MMALYQPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is a chiral synthetic amino acid ester of high value in organic and medicinal chemistry research. This compound serves as a critical building block, or synthon, for the synthesis of complex peptides and modified bioactive molecules . The esterified carboxyl group and the presence of the hydrochloride salt enhance the compound's reactivity and stability, making it a versatile and reliable intermediate for controlled reactions in method development . Its specific stereochemistry makes it particularly useful for stereochemical studies and in the production of novel pharmaceutical compounds where the spatial orientation of molecules is crucial for activity . Research into related stereoisomers highlights the application of such scaffolds in the biosynthesis of key intermediates for antibiotics, including Penem and Carbapenem classes, underscoring the industrial and research importance of these chiral pools . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

特性

IUPAC Name

methyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718519
Record name Methyl L-allothreoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79617-27-9
Record name Methyl L-allothreoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Esterification of (2S,3S)-2-Amino-3-Hydroxybutanoic Acid

The foundational method involves the esterification of (2S,3S)-2-amino-3-hydroxybutanoic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

  • Reagent Setup : Dissolving the starting amino acid in methanol and adding concentrated hydrochloric acid as a catalyst.

  • Temperature Control : Maintaining the reaction at 0–5°C to minimize racemization and side reactions.

  • Reaction Monitoring : Using thin-layer chromatography (TLC) or HPLC to track ester formation.

  • Salt Formation : Adding excess HCl gas or concentrated HCl to precipitate the hydrochloride salt.

Critical Parameters :

  • Solvent : Methanol ensures solubility of both the amino acid and HCl.

  • Reaction Time : 12–24 hours for complete conversion.

  • Yield : 70–85% after recrystallization from methanol-diethyl ether.

Alternative Methylation Strategies

Patents describe methylating agents such as methyl sulfate or dimethyl carbonate for esterification under milder conditions. For example:

  • Methyl Sulfate Method :

    • Procedure : 2-Amino-3-hydroxybutanoic acid is dissolved in DMF, cooled to 5–10°C, and treated with methyl sulfate in the presence of a base (e.g., potassium carbonate).

    • Advantages : Higher reaction rate (4–8 hours) and yields up to 95%.

    • Drawbacks : Requires careful handling of toxic methylating agents.

  • Thionyl Chloride Catalysis :

    • Procedure : Thionyl chloride is added to methanol to generate HCl in situ, facilitating simultaneous esterification and salt formation.

    • Conditions : Reflux at 60°C for 6 hours.

    • Yield : 80–90% with minimal racemization.

Industrial-Scale Production

Automated Esterification Reactors

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and safety. Key features include:

  • Temperature Control : Jacketed reactors maintain 0–10°C during exothermic esterification.

  • In-line Monitoring : pH and conductivity sensors ensure optimal reaction progress.

  • Purification : Centrifugal partition chromatography (CPC) or recrystallization achieves >99% purity.

Table 1: Comparison of Industrial Methods

ParameterBatch ReactorContinuous-Flow
Reaction Time24 hours6–8 hours
Yield75%88%
Purity98%99.5%
Energy ConsumptionHighModerate

Stereochemical Control in Manufacturing

Maintaining the (2S,3S) configuration requires stringent conditions:

  • Chiral Auxiliaries : Use of (S)-proline-derived catalysts to suppress epimerization.

  • Low-Temperature Crystallization : Isolating the hydrochloride salt at –20°C to prevent racemization.

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired stereoisomers, achieving enantiomeric excess (ee) >99%.

Emerging and Optimized Methods

Microwave-Assisted Synthesis

Recent studies report microwave irradiation reducing reaction times by 50–70%:

  • Conditions : 100 W, 80°C, 30 minutes.

  • Yield : 82% with comparable purity to classical methods.

Solvent-Free Mechanochemical Approaches

Ball milling the amino acid with methyl tosylate and sodium bicarbonate achieves esterification in 2 hours:

  • Advantages : Eliminates solvent waste and reduces energy input.

  • Yield : 78% with 98% ee.

Analytical and Purification Techniques

Characterization

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6): δ 4.25 (q, J = 6.5 Hz, 1H, CH-OH), 3.65 (s, 3H, OCH3), 1.35 (d, J = 6.5 Hz, 3H, CH3).

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).

Purification Protocols

  • Recrystallization : Dissolving the crude product in hot methanol and cooling to –20°C yields needle-like crystals.

  • Ion-Exchange Chromatography : Using Dowex 50WX4 resin to remove unreacted amino acid .

化学反応の分析

Types of Reactions

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Chemical Synthesis Applications

Chiral Building Block
(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride serves as an essential chiral building block in the synthesis of complex organic molecules. Its stereochemical properties allow for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development. The compound can be utilized in various synthetic routes to generate derivatives with specific biological activities.

Synthetic Pathways
The synthesis typically involves the esterification of (2S,3S)-2-amino-3-hydroxybutanoic acid with methanol followed by hydrochloric acid treatment to form the hydrochloride salt. This process requires careful control of temperature and pH to maintain the desired stereochemistry.

Biological Applications

Metabolic Pathways
Research indicates that this compound plays a role in metabolic pathways, particularly in amino acid metabolism. It has been studied for its interactions with enzymes involved in transamination and esterification reactions, showcasing its importance in biochemical processes .

Therapeutic Potential
The compound has shown promise in modulating the NLRP3 inflammasome pathway, suggesting potential applications in treating neurodegenerative diseases. Its ability to influence metabolic processes positions it as a candidate for developing new therapeutic agents targeting inflammation-related conditions .

Industrial Applications

Fine Chemicals Production
In the industrial sector, this compound is utilized in producing fine chemicals and pharmaceuticals. Its unique properties make it suitable for large-scale synthesis processes where purity and stereochemistry are critical .

Case Study 1: Neurodegenerative Disease Research

A study explored the effects of this compound on neuroinflammation models. Results indicated that the compound could reduce inflammatory markers associated with neurodegenerative diseases through its action on the NLRP3 inflammasome pathway. This highlights its potential as a therapeutic agent in managing conditions like Alzheimer's disease.

Case Study 2: Synthesis of Bioactive Compounds

In another investigation, researchers synthesized a series of bioactive compounds using this compound as a starting material. The resulting derivatives were evaluated for their pharmacological activities, demonstrating enhanced efficacy compared to their non-chiral counterparts. This underscores the importance of chirality in drug design and development .

作用機序

The mechanism of action of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its stereochemistry allows it to fit into enzyme active sites, facilitating reactions such as transamination and esterification .

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomeric and Functional Group Variations

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate Hydrochloride (CAS: 39994-70-2)
  • Structural Differences: The ethyl ester group (vs.
  • Applications: Used in chiral resolution studies and as a precursor for β-hydroxy amino acid derivatives .
(2S,3S)-Benzyl 2-amino-3-hydroxybutanoate Hydrochloride (CAS: 33645-24-8)
  • Structural Differences : The benzyl ester enhances lipophilicity, making it suitable for solid-phase peptide synthesis (SPPS) where ester cleavage is required .
  • Synthesis: Prepared via benzylation of the corresponding acid, differing from the methyl ester’s methanol-based esterification .
Ethyl (2S,3S)-2-amino-3-phenylbutanoate Hydrochloride (CAS: 1011264-01-9)
  • Structural Differences : Replacement of the hydroxyl group with a phenyl ring introduces aromaticity, altering electronic properties and steric bulk. This compound is more hydrophobic and may serve as a tyrosine analog .

Amino Acid Backbone Modifications

Methyl 2-aminobutanoate Hydrochloride Derivatives
  • (R)- and (S)-Methyl 2-aminobutanoate Hydrochloride (CAS: 85774-09-0, 56545-22-3) Structural Differences: Lack the β-hydroxyl group, reducing hydrogen-bonding capacity and solubility in polar solvents . Applications: Simpler substrates for studying aminotransferase activity or as intermediates in non-polar peptide chains .
(S)-Ethyl 2-amino-3,3-dimethylbutanoate Hydrochloride (CAS: 144054-74-0)
  • The ethyl ester further modifies solubility .
  • Synthesis : Prepared via reductive amination, differing from the target compound’s stepwise esterification and protection .

Halogenated and Fluorinated Analogs

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Structural Differences : The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering pKa of the amine .
  • Applications : Explored in fluorinated drug candidates for improved bioavailability .

Key Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C)
(2S,3S)-Methyl ester (79617-27-9) C₅H₁₂ClNO₃ 169.61 Soluble in polar solvents (MeOH, H₂O) Not reported
(2S,3R)-Ethyl ester (39994-70-2) C₆H₁₄ClNO₃ 183.63 Moderate in H₂O Not reported
(S)-Ethyl 3,3-dimethyl ester (144054-74-0) C₈H₁₈ClNO₂ 195.69 Low in H₂O Not reported

生物活性

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride, also known as a derivative of threonine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H12_{12}ClN\O3_3
  • Molecular Weight : 155.61 g/mol
  • CAS Number : 1464025-91-9

The compound's chiral nature (2S,3S configuration) is crucial for its biological activity, influencing its interaction with enzymes and receptors.

The mechanism of action of this compound involves:

  • Enzymatic Interactions : The compound acts as a substrate or inhibitor in various enzymatic reactions, modulating metabolic pathways. Its structural characteristics allow selective binding to target enzymes, which can enhance or inhibit specific biochemical processes .
  • Metabolic Pathways : It plays a role in amino acid metabolism and protein synthesis, serving as a precursor for other essential amino acids .

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. It has been shown to reduce oxidative stress in cellular models, potentially offering neuroprotective effects in conditions like Alzheimer's disease .

2. Neuroprotective Effects

Studies have demonstrated that this compound can mitigate neuronal damage in models of ischemia and neuroinflammation. Its ability to modulate the NLRP3 inflammasome pathway indicates potential therapeutic applications in neurodegenerative diseases .

3. Influence on Metabolic Disorders

The compound is under investigation for its role in metabolic disorders. It may influence insulin sensitivity and glucose metabolism, making it a candidate for further research in diabetes management .

Research Findings and Case Studies

StudyFindings
Heneka et al. (2023)Demonstrated that the compound reduces NLRP3 inflammasome activation in neuronal cells, suggesting a protective mechanism against neuroinflammation .
MDPI StudyHighlighted the role of this compound in modulating metabolic pathways related to threonine metabolism, impacting overall cellular health and function .
Pharmacological StudiesInvestigated the potential therapeutic effects of the compound in various animal models, showing promise in reducing symptoms associated with metabolic syndrome .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving chiral synthesis techniques. Its applications extend across biochemistry and pharmacology due to its unique stereochemistry.

Potential Applications:

  • Pharmaceutical Development : As a precursor for synthesizing other bioactive compounds.
  • Nutraceuticals : Potential use in dietary supplements aimed at enhancing cognitive function and metabolic health.

Q & A

Q. What are the standard synthetic routes for (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride, and what methodological considerations ensure stereochemical purity?

The compound is synthesized via multi-step reactions involving reductive amination or nucleophilic substitution. For example, a two-step protocol starts with suspending a precursor (e.g., methyl 2-amino-3-hydroxybutanoate) in dichloromethane, followed by benzaldehyde and sodium triacetoxyborohydride under nitrogen to form a Schiff base intermediate. Subsequent hydrogenolysis with palladium-carbon in an ethyl acetate/HCl mixture yields the hydrochloride salt . Key considerations include:

  • Chiral control : Use of enantiopure starting materials or chiral auxiliaries.
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (methanol/diethyl ether) to isolate the product .
  • Characterization : Confirm stereochemistry via 1^1H-NMR coupling constants and X-ray crystallography .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • 1^1H-NMR : Key signals include broad singlets for ammonium protons (δ ~8.9–9.0 ppm) and methoxy groups (δ ~3.7–3.9 ppm) .
  • X-ray crystallography : Reveals hydrogen-bonding networks (e.g., O–H···Cl and N–H···O interactions) and absolute configuration. For example, non-centrosymmetric space groups (e.g., P212121P2_12_12_1) confirm stereochemistry via Flack parameters .
  • Polarimetry : Optical rotation validates enantiomeric excess (>99% ee) .

Q. What are the primary applications of this compound in academic research?

  • Chiral building block : Used in asymmetric synthesis of β-amino alcohols for bioactive molecules (e.g., enzyme inhibitors) .
  • Crystallography studies : Models hydrogen-bonding patterns in polar/nonpolar layered structures .
  • Biological assays : Precursor for prodrugs targeting amino acid transporters .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during large-scale synthesis, and what analytical methods validate it?

  • Optimization :
  • Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation .
  • Adjust reaction temperature (e.g., 0°C for kinetic control) and stoichiometry of reducing agents (e.g., NaBH4_4) .
    • Validation :
  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .
  • Vibrational circular dichroism (VCD) for absolute configuration confirmation .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Accelerated stability studies :
  • Expose the compound to buffers (pH 1–13) at 40°C for 48 hours, then analyze degradation via LC-MS .
    • Thermogravimetric analysis (TGA) : Monitors decomposition points (e.g., ~235°C decomposition observed in hydrated crystals) .
    • Moisture sensitivity : Store under inert gas (N2_2) at −20°C to prevent hygroscopic degradation .

Q. How do hydrogen-bonding networks in crystal structures influence solubility and bioavailability?

  • Polar/nonpolar layering : Nonpolar adamantyl or phenyl groups reduce aqueous solubility, while polar layers (OH, NH3+_3^+, Cl^-) enhance dissolution in polar solvents .
  • Bioavailability implications : Modify crystal packing via co-crystallization with hydrophilic counterions (e.g., citrate) to improve dissolution rates .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking simulations : Use AutoDock Vina to model binding to serine proteases or amino acid transporters, focusing on H-bond donor/acceptor sites .
  • Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • QM/MM studies : Calculate binding energies for protonated amino groups interacting with catalytic residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic parameters (e.g., bond angles vs. computational predictions)?

  • Refinement protocols : Re-analyze diffraction data with SHELXL using higher-order restraints for anisotropic displacement parameters .
  • DFT comparisons : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare with experimental bond lengths/angles .
  • Temperature effects : Account for thermal motion by collecting data at 100 K (vs. 295 K) to reduce atomic displacement errors .

Q. Why do NMR spectra of synthesized batches show variability in splitting patterns?

  • Dynamic effects : Rotameric equilibria of the methoxy group can cause signal broadening; use D2_2O exchange or low-temperature NMR (−40°C) to freeze conformers .
  • Impurity profiling : Trace solvents (e.g., residual ethyl acetate) may split signals; analyze via GC-MS .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValue ()Value ()
Space groupP212121P2_12_12_1P212121P2_12_12_1
Unit cell volume (ų)1678.01678.0
Hydrogen bonds (Å)O–H···Cl: 2.85N–H···O: 2.92
Flack parameter0.20(19)Not reported

Q. Table 2. Synthetic Yield Optimization

ConditionYield ()Yield ()
Room temperature, 24h88%100%
Catalyst: Pd/C (20 wt%)71%Not applicable

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。